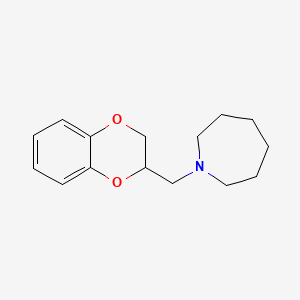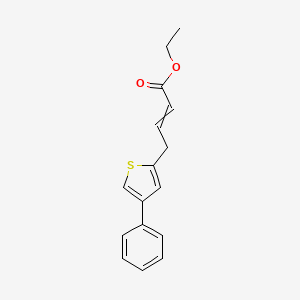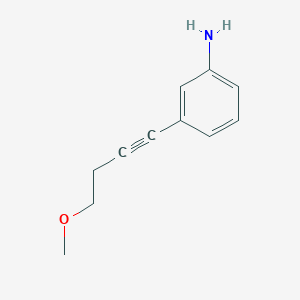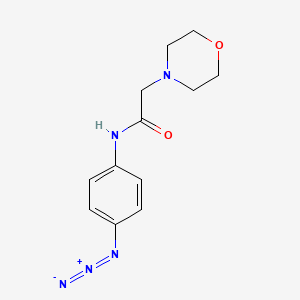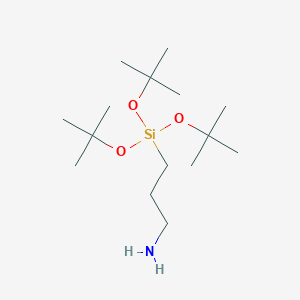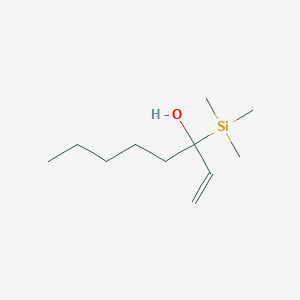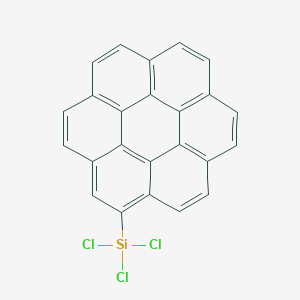
Trichloro(coronen-1-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(coronen-1-YL)silane is a specialized organosilicon compound characterized by the presence of three chlorine atoms and a coronenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(coronen-1-YL)silane typically involves the reaction of coronenyl derivatives with trichlorosilane under controlled conditions. One common method is the direct chlorination of coronenylsilane precursors using trichlorosilane in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination reactors where coronenylsilane is exposed to trichlorosilane gas. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(coronen-1-YL)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The compound can be reduced to form coronenylsilane derivatives.
Oxidation Reactions: Oxidative processes can convert this compound into silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl or aryl halides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of coronenylsilane derivatives with various functional groups.
Reduction: Production of coronenylsilane.
Oxidation: Generation of silanol or siloxane compounds.
Applications De Recherche Scientifique
Trichloro(coronen-1-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the development of bio-compatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which trichloro(coronen-1-YL)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the coronenyl group provides stability and enhances the compound’s reactivity. The pathways involved include the formation of intermediate siloxane or silanol species, which can further react to form more complex structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms attached to a silicon atom, used in the production of ultrapure silicon.
Dichlorosilane: Contains two chlorine atoms and is used in the synthesis of silicon-based polymers.
Chlorodimethylsilane: Features one chlorine atom and two methyl groups, commonly used in organic synthesis.
Uniqueness
Trichloro(coronen-1-YL)silane is unique due to the presence of the coronenyl group, which imparts distinct chemical properties and enhances its reactivity compared to simpler chlorosilanes. This makes it particularly valuable in the synthesis of advanced materials and specialized applications in various scientific fields.
Propriétés
Numéro CAS |
877932-33-7 |
|---|---|
Formule moléculaire |
C24H11Cl3Si |
Poids moléculaire |
433.8 g/mol |
Nom IUPAC |
trichloro(coronen-1-yl)silane |
InChI |
InChI=1S/C24H11Cl3Si/c25-28(26,27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H |
Clé InChI |
HEHQCCGQCVLENW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-Benzyl-5-methyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid](/img/structure/B14177965.png)

![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)
![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)

